molecular formula C7H14O2 B13512732 (6-Methyloxan-2-yl)methanol

(6-Methyloxan-2-yl)methanol

Cat. No.: B13512732
M. Wt: 130.18 g/mol
InChI Key: QQMNGJDCGZZYLN-UHFFFAOYSA-N
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Description

(6-Methyloxan-2-yl)methanol (CAS No: 99335-63-4) is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This organics building block features a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position. Compounds based on the tetrahydropyran scaffold, such as this one, are of significant interest in organic and medicinal chemistry due to their presence in various natural products and biologically active molecules . For instance, structurally related alcohols like (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol have been identified as valuable chiral building blocks for the stereoselective synthesis of natural terpenes and flavors, such as linaloyl oxide . The reactive primary alcohol functional group in this compound makes it a versatile intermediate that can undergo various transformations, including oxidation, esterification, and etherification, to create more complex structures for pharmaceutical and chemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(6-methyloxan-2-yl)methanol

InChI

InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3

InChI Key

QQMNGJDCGZZYLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(O1)CO

Origin of Product

United States

Synthetic Methodologies for 6 Methyloxan 2 Yl Methanol and Its Analogs

Established Synthetic Pathways

Established synthetic routes to (6-Methyloxan-2-yl)methanol (B6166790) and its analogs primarily rely on the formation of the tetrahydropyran (B127337) ring through intramolecular cyclization or by modification of pre-existing cyclic structures. These methods often involve multiple steps and the careful selection of precursors and catalysts to achieve the desired substitution pattern and stereochemistry.

Multi-Step Synthesis Approaches

Multi-step syntheses are fundamental to the construction of complex molecules like this compound. A common strategy involves the creation of a suitable acyclic precursor containing the necessary carbon skeleton and functional groups, followed by a cyclization step to form the tetrahydropyran ring.

One of the most powerful and widely used methods for the synthesis of substituted tetrahydropyrans is the Prins cyclization . beilstein-journals.orgresearchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of this compound, a substituted homoallylic alcohol, such as hept-5-en-2-ol, could react with formaldehyde (B43269) or a formaldehyde equivalent. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. beilstein-journals.org The reaction can be controlled to produce different isomers depending on the reaction conditions and the nature of the substrates and catalysts. researchgate.net

Another established approach is the intramolecular oxa-Michael addition . This method involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone. mdpi.comsemanticscholar.org The stereochemical outcome of this reaction can often be controlled by the reaction conditions, with kinetic control favoring the trans-2,6-disubstituted product and thermodynamic control favoring the cis-isomer. semanticscholar.org For the synthesis of this compound, a suitable precursor would be a derivative of 7-hydroxy-oct-2-enoic acid, which upon cyclization and subsequent reduction of the ester group would yield the target molecule.

Furthermore, the hydrogenation of dihydropyran precursors represents a straightforward method to obtain the saturated tetrahydropyran ring. rsc.org For instance, 6-methyl-3,4-dihydro-2H-pyran could be synthesized and subsequently hydroborated-oxidized at the double bond to introduce the hydroxymethyl group at the 2-position. Alternatively, a pre-existing hydroxymethyl group on a dihydropyran ring can be carried through a hydrogenation step.

A classical approach involves the cyclization of diols . For example, a 1,5-diol with appropriate substitution can be cyclized under acidic conditions to form the tetrahydropyran ring. tandfonline.com

Key Precursors and Intermediate Derivations in this compound Synthesis

The successful synthesis of this compound is critically dependent on the availability and preparation of key precursors. These precursors are designed to contain the necessary carbon framework and functional groups that will ultimately form the target molecule.

A primary class of precursors for Prins-type cyclizations are homoallylic alcohols and aldehydes . For the target molecule, a C7 homoallylic alcohol with a methyl group at the appropriate position would be required to react with a C1 aldehyde equivalent.

Another crucial set of intermediates are δ-hydroxy unsaturated systems for intramolecular oxa-Michael additions. These can be synthesized through various standard organic transformations.

A versatile intermediate is (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid , which can be prepared from 6-methyl-5-hepten-2-one. mdpi.comjst.go.jpnih.gov This carboxylic acid can then be reduced to the corresponding alcohol, providing a route to a related analog of the target compound. The reduction of the carboxylic acid or its ester derivative is a key step in this pathway. mdpi.comnih.gov

The table below summarizes some key precursors and their potential synthetic utility towards this compound and its analogs.

Precursor NameStructureSynthetic Application
Hept-5-en-2-olCH₃CH(OH)CH₂CH₂CH=CH₂Prins cyclization with formaldehyde equivalent
6-Methyl-3,4-dihydro-2H-pyranHydroboration-oxidation to introduce hydroxymethyl group
(2,6,6-Trimethyltetrahydropyran-2-yl)acetic acidReduction to the corresponding primary alcohol
δ-Hydroxy-α,β-unsaturated esterR-CH(OH)-(CH₂)₂-CH=CH-COOR'Intramolecular oxa-Michael addition followed by reduction

Application of Catalytic Systems in Synthetic Routes

Catalytic systems are pivotal in the synthesis of tetrahydropyran derivatives, influencing reaction rates, yields, and stereoselectivity. Both Lewis acids and Brønsted acids are extensively used to promote the key cyclization steps. beilstein-journals.orgresearchgate.net

Lewis acids such as bismuth(III) nitrate (B79036) pentahydrate, indium(III) triflate, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to be effective catalysts for Prins cyclizations and related reactions. beilstein-journals.orgresearchgate.net Bismuth(III) salts are particularly attractive due to their low toxicity and cost. beilstein-journals.org Indium-mediated reactions have also gained attention as they can often be performed in aqueous media. acs.orgrsc.org

Brønsted acids , including p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA), are commonly employed for acid-catalyzed cyclizations, such as the formation of the tetrahydropyran ring from diols or in Prins reactions. researchgate.netmdpi.com

The choice of catalyst can significantly impact the stereochemical outcome of the reaction. For instance, in intramolecular oxa-Michael additions, the use of a Brønsted acid can favor the formation of the cis-2,6-disubstituted tetrahydropyran, while other conditions might lead to the trans isomer. mdpi.com

The following table provides examples of catalytic systems used in the synthesis of substituted tetrahydropyrans.

CatalystReaction TypeTypical Conditions
Bismuth(III) nitrate pentahydrateIntramolecular oxa-conjugate additionCatalytic amount, mild conditions beilstein-journals.org
Indium(III) triflatePrins CyclizationCatalytic amount, often in CH₂Cl₂ researchgate.net
TMSOTfPrins CyclizationStoichiometric or catalytic amount, low temperature researchgate.net
p-Toluenesulfonic acid (p-TsOH)Intramolecular cyclizationCatalytic amount, often with heating mdpi.com
Trifluoroacetic acid (TFA)Intramolecular cyclizationStoichiometric or catalytic amount mdpi.com
Raney NickelHydrogenationH₂ atmosphere rsc.org

Advanced Synthetic Strategies

To address the challenges of stereocontrol and to develop more sustainable synthetic processes, advanced strategies have been developed for the preparation of this compound and its stereoisomers.

Stereoselective and Asymmetric Synthesis of this compound and its Stereoisomers

The control of stereochemistry is a critical aspect of synthesizing substituted tetrahydropyrans, as the biological activity of these compounds is often dependent on their specific three-dimensional structure. The 2,6-disubstituted tetrahydropyran core of this compound can exist as cis and trans diastereomers, each of which can be a pair of enantiomers.

Diastereoselective synthesis aims to selectively form one diastereomer over the other. In Prins cyclizations, the stereochemistry of the starting homoallylic alcohol (E or Z) can influence the diastereoselectivity of the product. researchgate.net Furthermore, the choice of catalyst and reaction conditions can be tuned to favor either the cis or trans isomer. For example, intramolecular oxa-Michael cyclizations can be directed towards the cis or trans product by using either acid- or base-mediated conditions. mdpi.com Computational and experimental studies have elucidated that the formation of 2,6-cis-tetrahydropyrans can be favored under Brønsted acid-promoted cyclization, while 2,6-trans-tetrahydropyrans can be obtained under specific buffered conditions. mdpi.com

Asymmetric synthesis focuses on the preparation of a single enantiomer. This can be achieved by using chiral auxiliaries, chiral catalysts, or enzymes. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran derivatives. researchgate.net For instance, a one-pot organocatalyzed domino Michael-hemiacetalization reaction has been reported for the diastereo- and enantioselective synthesis of polyfunctionalized dihydropyrans, which can be further converted to tetrahydropyrans. researchgate.net Chiral phosphoric acids have also been used as catalysts in intramolecular oxa-Michael reactions to achieve high enantioselectivity. rsc.org

The table below summarizes some stereoselective approaches applicable to the synthesis of 2,6-disubstituted tetrahydropyrans.

MethodStereocontrolKey Features
Prins CyclizationDiastereoselective (cis or trans)Controlled by substrate geometry and catalyst researchgate.net
Oxa-Michael AdditionDiastereoselective (cis or trans)Kinetically or thermodynamically controlled mdpi.comsemanticscholar.org
OrganocatalysisEnantioselectiveUse of chiral catalysts (e.g., chiral amines, phosphoric acids) researchgate.netrsc.org
Enzymatic ResolutionEnantioselectiveSeparation of enantiomers from a racemic mixture

Green Chemistry Approaches in Compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. For the preparation of tetrahydropyran derivatives, several greener approaches have been developed.

One significant advancement is the use of water as a solvent . Indium-mediated tandem allylation/Prins cyclization reactions can be performed in aqueous media, offering an environmentally benign alternative to traditional methods that use hazardous organic solvents. acs.orgrsc.org

Solvent-free reactions also represent a key green chemistry strategy. An efficient and environmentally friendly Prins-cyclization reaction has been reported based on the simple grinding of an aldehyde and a homoallylic alcohol in the presence of a catalytic amount of p-toluenesulfonic acid on silica (B1680970) gel. mdpi.com

The use of reusable catalysts is another important aspect of green synthesis. For example, ionic liquids have been used as recyclable catalysts for the synthesis of tetrahydrobenzo[b]pyran derivatives under microwave irradiation, which can also lead to shorter reaction times and improved energy efficiency. researchgate.net Furthermore, the catalytic production of tetrahydropyran from biomass-derived furfural (B47365) highlights a sustainable approach to the core structure. rsc.orgacs.org

The following table outlines some green chemistry approaches relevant to tetrahydropyran synthesis.

Green ApproachDescriptionAdvantages
Aqueous MediaUsing water as the reaction solventReduced use of volatile organic compounds (VOCs), improved safety acs.orgrsc.org
Solvent-Free ConditionsReactions conducted by grinding reagents together without a solventMinimized waste, simplified work-up mdpi.com
Reusable CatalystsCatalysts that can be recovered and reused for multiple reaction cyclesReduced catalyst waste and cost, improved process efficiency researchgate.net
Biomass-Derived FeedstocksUtilizing renewable starting materialsReduced reliance on fossil fuels, more sustainable process rsc.orgacs.org
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactionsFaster reaction times, often higher yields, energy efficiency researchgate.net

Scalable Synthesis Methodologies and Challenges

The large-scale synthesis of this compound and its analogs presents several challenges common to industrial chemical production, including the need for cost-effective starting materials, high-yield reaction steps, and robust purification methods. fraunhofer.de Industrial synthesis prioritizes efficiency and compliance with safety and environmental standards. A primary route for synthesizing this compound is through the reduction of the corresponding lactone, 6-methyl-tetrahydro-2H-pyran-2-one. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Chemical Transformations and Reactivity Profiles

The reactivity of this compound is primarily dictated by its two key functional groups: the primary alcohol (-CH₂OH) and the tetrahydropyran (oxane) ring. These sites allow for a variety of chemical transformations.

Oxidation Reactions and Formation of Derived Products

The primary alcohol group of this compound is susceptible to oxidation to form either the corresponding aldehyde, (6-methyloxan-2-yl)carbaldehyde, or the carboxylic acid, 6-methyloxan-2-carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. Controlled oxidation to the aldehyde can be achieved using milder reagents like pyridinium (B92312) chlorochromate (PCC) or by employing specific reaction conditions, such as maintaining a low temperature (0–5°C) with Jones reagent to prevent over-oxidation. The oxidation of methanol (B129727) and related alcohols is a fundamental transformation in organic chemistry, with the selectivity for partial or complete oxidation being a key consideration. rsc.org

Table 1: Oxidation Reactions of this compound

Starting Material Reagent Product Reference
This compound Jones Reagent (CrO₃/H₂SO₄) 6-Methyloxan-2-carboxylic acid
This compound Potassium Permanganate (KMnO₄) 6-Methyloxan-2-carboxylic acid

Reduction Reactions and Formation of Derived Products

Reduction reactions are fundamental to the synthesis of this compound itself. The most direct method involves the reduction of the corresponding lactone, 6-methyl-tetrahydro-2H-pyran-2-one. This reaction effectively opens the ester ring and reduces the carbonyl group to a primary alcohol.

Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether is a highly effective reagent for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the lactone, followed by ring opening and subsequent reduction to yield the target diol, which in this case is the ring-opened form that re-cyclizes to the final product upon workup. The reduction of a lactone provides a direct pathway to the corresponding hydroxymethyl-substituted cyclic ether.

Table 2: Synthesis of this compound via Reduction

Precursor Reagent Product Reference

Substitution Reactions and Functionalization

The hydroxyl group of this compound is a prime site for nucleophilic substitution and functionalization reactions. These reactions are crucial for incorporating the (6-methyloxan-2-yl)methyl moiety into larger molecules.

Esterification: The alcohol can react with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) to form the corresponding esters. This derivatization is also useful for analytical purposes, such as in GC-MS analysis.

Etherification: Conversion to an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Protection: The hydroxyl group can be protected using silylating agents like trimethylsilyl chloride (TMSCl) to prevent it from reacting during subsequent synthetic steps.

These functionalization strategies highlight the compound's utility as a versatile building block in multi-step organic synthesis.

Ring-Opening Reactions and Their Role in Macrocyclic Formation

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions, particularly under acidic conditions. nih.gov This reactivity can be harnessed in the synthesis of complex molecules, including macrocycles. Macrocycles, which contain rings of 12 or more atoms, are an important class of molecules in drug discovery. drughunter.com

The acid-catalyzed ring-opening of the cyclic ether in the presence of a nucleophile can generate a linear, difunctional intermediate. For instance, reaction with a hydrohalic acid could produce a halo-alcohol. This linear precursor, containing reactive functional groups at both ends, is primed for a subsequent macrocyclization step. nih.gov

Several strategies exist for forming large rings from such precursors:

Macrolactonization: If the ring-opened intermediate is a hydroxy acid, an intramolecular esterification can form a large lactone (a macrocyclic ester). nih.gov

Ring-Closing Metathesis (RCM): If the precursor is terminated with alkene functionalities, RCM using catalysts like Grubbs' or Zhan catalysts can efficiently form the macrocycle by joining the ends and releasing ethylene (B1197577) gas. drughunter.com

Intramolecular Nucleophilic Substitution: A terminal nucleophile (e.g., an amine or alkoxide) can displace a leaving group at the other end of the chain to close the ring.

The challenge in macrocyclization is often to favor the intramolecular reaction over intermolecular polymerization. This is typically achieved by performing the reaction under high-dilution conditions, although newer methods like catalyst-transfer macrocyclization are being developed to overcome this limitation. chemrxiv.org The ring-opening of a stable cyclic ether like this compound to create a precursor for macrocyclization represents an advanced synthetic strategy to build molecular complexity. nih.govrsc.org

Derivatives, Analogs, and Biologically Relevant Conjugates of 6 Methyloxan 2 Yl Methanol

Synthesis of Novel Derivatives

The chemical modification of the (6-Methyloxan-2-yl)methanol (B6166790) core is a key strategy for generating novel compounds. The hydroxyl and methyl groups, along with the oxane ring itself, provide multiple sites for synthetic transformation, leading to a diverse range of derivatives.

The synthesis of alkyl and aryl derivatives of the this compound framework often involves the modification of related sugar precursors. Standard organic chemistry methodologies can be adapted to introduce carbon-based substituents. For instance, the synthesis of 4-alkyl(aryl)-6-aryl-3-cyano-2(1H)-pyridinones, while based on a pyridine (B92270) core, employs general strategies like Knoevenagel and Hantzsch condensations that could be conceptually applied to intermediates derived from the oxane scaffold. ajol.info

More specific to sugar chemistry, derivatization at the C-6 position of hexopyranosides is a common route. A series of methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-α-D-glucopyranosides has been synthesized. nih.gov This process starts with a protected sugar isothiocyanate, which reacts with an aminobenzothiazole and subsequently with various alkyl or aryl amines in the presence of a coupling agent like mercuric chloride (HgCl₂), followed by deprotection. nih.gov While this introduces a guanidino linker, the incorporation of diverse alkyl and aryl groups highlights a versatile method for derivatization.

Furthermore, general synthetic procedures for creating C-C bonds on heterocyclic rings, such as Grignard reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), represent viable, though less commonly reported, pathways for direct C-alkylation or C-arylation of the oxane ring itself. nih.govmdpi.com

Table 1: Synthetic Methods for Alkyl/Aryl Derivatization of Heterocycles
MethodReactants/ReagentsProduct TypeReference
Guanidinoalkylation/arylationSugar-isothiocyanate, Alkyl/Aryl amine, HgCl₂Alkyl/Aryl-guanidino-sugars nih.gov
Grignard ReactionProtected N-isobutoxycarbonyloxypyridinium chloride, Organomagnesium halide6-substituted Pyridines nih.gov
Suzuki-Miyaura CouplingDibromo-methoxyquinoline, Arylvinylboronic acid, Pd(OAc)₂Aryl-bis(arylethenyl)-quinolines mdpi.com

The this compound structure is the aglycone of L-rhamnose, a 6-deoxysugar frequently involved in glycosidic linkages in nature. The synthesis of its glycosidic conjugates is central to creating complex carbohydrates and natural product analogs. These syntheses typically involve the reaction of a protected rhamnosyl donor, which has an activated anomeric carbon (e.g., as a bromide, trichloroacetimidate, or phosphate), with a hydroxyl-containing acceptor molecule.

For example, the flavonoid rutin (B1680289) contains the disaccharide rutinose, where L-rhamnose is glycosidically linked to glucose, which is in turn linked to the aglycone quercetin. rsc.org The synthesis of such structures requires careful use of orthogonal protecting groups to ensure that only the desired hydroxyl groups react. The hydroxyl group at C-1 of the rhamnose unit is transformed into a good leaving group, allowing for nucleophilic attack by a hydroxyl on the acceptor sugar (glucose) to form the α-L-rhamnosyl-(1→6)-D-glucose linkage.

These synthetic strategies are crucial for producing oligosaccharide mimics and for attaching the rhamnosyl moiety to various aglycones, including other flavonoids, steroids, and macrolides, thereby modulating their biological activity and pharmacokinetic properties.

The introduction of nitrogen-containing functionalities onto the this compound scaffold yields compounds with significant biological potential, including amino sugars and heterocyclic conjugates. The synthesis of these derivatives can be achieved through several routes.

One common method is the conversion of a hydroxyl group into an amino group. This often proceeds via an intermediate sulfonate ester (tosylate or mesylate), which is then displaced by an azide (B81097) nucleophile (Sₙ2 reaction), followed by reduction to the amine. This is a foundational method for producing amino sugars, which are components of many antibiotics.

Another strategy involves building nitrogen heterocycles onto the sugar backbone. The synthesis of methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-α-D-glucopyranosides provides a direct example, where a guanidine (B92328) group links the sugar to a benzothiazole (B30560) heterocycle. nih.gov Multi-component reactions are also powerful tools for synthesizing complex heterocyclic systems in a single pot. researchgate.net For instance, the Ugi four-component reaction can be used to generate acyclic precursors that undergo subsequent cyclization to form various heterocyclic structures attached to a sugar scaffold.

The formation of Lewis acid-base adducts is another area of interest. Boron-containing heterocyclic compounds have been synthesized through multi-step procedures involving amination and subsequent amidation coupling with carboxyphenylboronic acid to yield the final products. mdpi.com Similarly, N-heterocycles can form stable adducts with Lewis acids like boron trifluoride (BF₃). chemrxiv.org

Table 2: Examples of Nitrogen-Containing Derivatives and Synthesis Strategies
Derivative TypeSynthetic ApproachKey Intermediates/ReagentsReference
Amino SugarsNucleophilic substitutionAzide (N₃⁻), Tosyl/Mesyl chloride researchgate.net
Heterocyclic GuanidinesCoupling reactionSugar-isothiocyanate, Aminobenzothiazole nih.gov
Boron-HeterocyclesAmidation couplingAmine-functionalized heterocycle, Carboxyphenylboronic acid, EDC mdpi.com
N-Heterocycle-BF₃ AdductsLewis acid-base reactionPyridine, Quinoline, Boron trifluoride chemrxiv.org

Structural Integration in Complex Natural Products

The this compound moiety, primarily as a 6-deoxysugar like L-rhamnose or its derivatives (e.g., desosamine (B1220255), mycinose), is a recurring motif in a wide array of complex natural products. Its presence is critical to the structure and function of these molecules, influencing their interaction with biological targets.

Macrolide antibiotics are a major class of therapeutic agents characterized by a large macrocyclic lactone ring to which one or more deoxysugar units are attached. The this compound core is found within these essential sugar components, such as desosamine and cladinose (B132029) in erythromycin (B1671065) derivatives, and is crucial for their antibacterial activity. These sugars play a vital role in binding to the bacterial ribosome.

Azithromycin : A widely used antibiotic, Azithromycin contains the deoxysugar desosamine, which is chemically (3,4,6-trideoxy-3-(dimethylamino)-D-xylo-hexopyranose). Its structure includes a (4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy group glycosidically linked to the macrolide ring.

Clarithromycin : Another key erythromycin derivative, Clarithromycin also incorporates the desosamine sugar, highlighting the importance of this moiety for the activity of modern macrolides. drugbank.com

Methymycin : This is a 12-membered macrolide antibiotic that contains a (4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy unit, again demonstrating the integration of this structural class into smaller macrolide scaffolds.

Spiramycin : A 16-membered macrolide, Spiramycin features multiple sugar units, including mycaminose (B1220238) and forosamine, which are derivatives built upon the 6-deoxysugar framework. newdrugapprovals.org

Tylosin : This macrolide antibiotic used in veterinary medicine contains mycinose, another deoxysugar that features the 6-methyloxan ring system. drugbank.com

Table 3: (6-Methyloxan-2-yl) Moiety in Macrolide Antibiotics
Macrolide AntibioticSpecific Sugar MoietyChemical Name of Sugar PortionReference
AzithromycinDesosamine(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl
ClarithromycinDesosamine(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl drugbank.com
MethymycinDesosamine(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl
SpiramycinMycaminose(3R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl newdrugapprovals.org
TylosinMycinose(2R,3R,4R,6S)-3,4-dihydroxy-6-methyl-2-methoxyoxan-5-yl drugbank.com

The this compound structure, in the form of rhamnose, is a common glycosidic component in many flavonoids and other polyphenolic compounds. The attachment of this sugar moiety significantly impacts the solubility, stability, and bioavailability of the parent polyphenol.

Rutin : One of the most well-known flavonoid glycosides, rutin is the 3-O-rutinoside of quercetin. Rutinose is a disaccharide of rhamnose and glucose, and the rhamnose unit is specifically a (3,4,5-trihydroxy-6-methyloxan-2-yl) group. rsc.orgtandfonline.com

Violanthin : This compound is a C-glycosylflavone where a rhamnosyl group is directly attached to the flavonoid core at the C-8 position. Its systematic name is 6-C-glucosyl-8-C-rhamnosylapigenin.

Isorhamnetin-3-O-rutinoside : Identified in various plant extracts, this flavonoid is a glycoside of isorhamnetin (B1672294) featuring the same rutinose sugar found in rutin. biointerfaceresearch.com

Natural Products from Cassava : Analysis of cassava leaves has identified several complex flavonoid glycosides that incorporate the rhamnose moiety, such as 5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl) oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl) oxymethyl]oxan-2-yl]oxychromen-4-one. tandfonline.comresearchgate.net

Table 4: (6-Methyloxan-2-yl) Moiety in Flavonoids and Polyphenols
Compound NameClassificationSource/ContextStructural FeatureReference
Rutin (Quercetin-3-O-rutinoside)Flavonol glycosideBuckwheat, Citrus fruitsContains a terminal (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl group as part of rutinose. rsc.orgtandfonline.com
ViolanthinFlavone C-glycosideHeartsease (Viola species)Contains an 8-C-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] group.
Isorhamnetin-3-O-rutinosideFlavonol glycosideHerbal preparationsContains a terminal (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl group as part of rutinose. biointerfaceresearch.com
RobininFlavonol glycosideCassava leavesContains a Kaempferol core with a complex glycosidic chain including rhamnose. tandfonline.com

Other Biologically Active Scaffold Incorporations

The this compound structural motif, and the broader tetrahydropyran (B127337) (THP) ring system it belongs to, is a prevalent feature in a diverse array of natural products and synthetic compounds that exhibit significant biological activities. Its incorporation into larger molecular scaffolds often plays a crucial role in defining the pharmacological profile of the resulting molecule. The inherent stereochemistry and conformational flexibility of the THP ring can influence molecular recognition, binding affinity, and pharmacokinetic properties.

Researchers have successfully integrated the tetrahydropyran moiety into various classes of compounds to explore and enhance their therapeutic potential. For instance, novel guanylhydrazone and aminoguanidine (B1677879) derivatives incorporating a tetrahydropyran ring have been synthesized and evaluated for their anticancer properties. nih.gov These compounds demonstrated potent cytotoxic activity against cancer cell lines, with their mechanism of action linked to cell-cycle arrest in the G1 phase. nih.gov

In another area of research, 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have been developed, showing promising antisenescent activity in plant biology. researchgate.net The substitution of the tetrahydropyran-2-yl (THP) group at the N(9) position of purine (B94841) bases is a key modification in these cytokinin analogues. researchgate.net

The tetrahydropyran ring is also a key structural component of complex natural products with potent bioactivities. Neopeltolide, a marine macrolide, features a 2,6-disubstituted tetrahydropyran ring and has attracted significant attention for its powerful antiproliferative effects against cancer cells. nih.gov Furthermore, a synthetic tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727), has been investigated for its analgesic and anti-inflammatory potential. rjpbr.com Studies have shown this compound exhibits an antinociceptive effect involving the opioid system and an anti-inflammatory effect by inhibiting pro-inflammatory cytokines. rjpbr.com

Below is a table summarizing examples of biologically active scaffolds incorporating the tetrahydropyran moiety.

Table 1: Examples of Biologically Active Scaffolds Incorporating the Tetrahydropyran Moiety

Compound Class/Name Scaffold Incorporation Biological Activity Reference
Guanylhydrazone/Aminoguanidine Derivatives Tetrahydropyran ring linked to guanylhydrazone or aminoguanidine groups. Anticancer (cytotoxic, cell-cycle arrest) nih.gov
6-Benzylaminopurine Derivatives Tetrahydropyran-2-yl group at the N(9) position of the purine. Antisenescent (in plants) researchgate.net
Neopeltolide 2,6-disubstituted tetrahydropyran ring within a macrolide structure. Antiproliferative (anticancer) nih.gov
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol A standalone substituted tetrahydropyran methanol derivative. Analgesic, Anti-inflammatory rjpbr.com
Natural Glycosides This compound as a glycosidic part of larger molecules. Varied (e.g., antioxidant) mbimph.comrsc.org
Desotamides Cyclohexapeptides where modifications can include THP-like structures. Antibacterial mdpi.com
Modithromycin A complex macrolide antibiotic incorporating a substituted oxane ring. Antibacterial drugbank.com

Structure-Activity Relationship Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as those derived from this compound, influences its biological activity. By systematically modifying different parts of a lead compound, researchers can identify key pharmacophoric features and optimize potency, selectivity, and pharmacokinetic profiles.

In the case of 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives, SAR studies have shown that the position of substituents on the benzyl (B1604629) ring significantly impacts their antisenescent activity. researchgate.net The majority of derivatives with hydroxyl or methoxy (B1213986) groups in the meta position of the benzyl ring exhibited higher activity than the parent compounds. researchgate.net Conversely, substitution at the para-position tended to decrease biological activity. researchgate.net This highlights the specific spatial arrangement required for optimal interaction with the biological target.

Similarly, for the antibacterial desotamide (B65381) A analogues, SAR studies have demonstrated that the amino acid residues at specific positions (II and VI) of the cyclohexapeptide scaffold greatly influence antibacterial activity. mdpi.com Substituting the glycine (B1666218) at position VI with basic amino acids like D-lysine or D-arginine, in conjunction with a substitution at position II, led to a two- to four-fold increase in activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The table below provides a summary of key SAR findings for compounds derived from or containing the tetrahydropyran scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Compound Series Key Structural Modifications Impact on Biological Activity Reference
Tetrahydropyranyl Guanylhydrazones/Aminoguanidines Alteration of lipophilicity (e.g., addition of naphthyl rings). Increased lipophilicity correlated with enhanced anticancer cytotoxicity. nih.gov
6-Benzylamino-9-tetrahydropyranylpurines Position of hydroxyl/methoxy groups on the benzyl ring. Meta-substitution enhanced antisenescent activity, while para-substitution decreased it. researchgate.net
Desotamide A Analogues Substitution of amino acids at positions II and VI. Simultaneous substitution at position II (l-allo-Ile to l-Ile) and VI (Gly to D-Lys or D-Arg) significantly increased antibacterial potency. mdpi.com
Phenolic Acid Derivatives Length of alkyl ester chain and degree of ring hydroxylation. Propyl esters showed higher cytotoxicity than methyl or octyl analogues; trihydroxylated compounds were more potent than dihydroxylated ones. uc.pt
mGluR5 Antagonists Replacement of an alkyne linker with an amide bond. Most structural variations to the amide template were not well-tolerated, though some potent amides were discovered. The alkyne-based ligands generally showed higher affinity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyloxan 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's three-dimensional structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in (6-Methyloxan-2-yl)methanol (B6166790).

The ¹³C NMR spectrum , often recorded with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts provide information about the hybridization and electronic environment of the carbons. For this compound, seven distinct carbon signals are expected. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for substituted tetrahydropyran (B127337) systems. Actual experimental values may vary.

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2 (C)-~75-80
3 (CH₂)~1.4-1.6 (m)~25-30
4 (CH₂)~1.5-1.7 (m)~20-25
5 (CH₂)~1.3-1.5 (m)~30-35
6 (CH)~3.5-3.8 (m)~70-75
7 (-CH₃)~1.1-1.2 (d, J≈6-7 Hz)~20-22
8 (-CH₂OH)~3.4-3.6 (AB system or two d)~65-70

d = doublet, m = multiplet, J = coupling constant in Hz

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations that trace the connectivity within the tetrahydropyran ring, for instance, between the proton at C6 and the adjacent methylene (B1212753) protons at C5, and sequentially along the C5-C4-C3 proton chain. A key correlation would also be observed between the C6 proton and the protons of the methyl group (C7). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. For example, the doublet at ~1.1-1.2 ppm would correlate with the carbon signal at ~20-22 ppm, assigning them to the methyl group (C7).

From the methyl protons (H7) to the C6 and C5 carbons.

From the hydroxymethyl protons (H8) to the quaternary carbon C2 and the C3 carbon.

From the C6 proton to C2, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.orgacdlabs.com NOESY is the primary tool for determining the relative stereochemistry of the substituents at C2 and C6. For instance, if the methyl group and the hydroxymethyl group are on the same face of the ring (cis isomer), a NOE cross-peak would be expected between the methyl protons (H7) and the hydroxymethyl protons (H8). The absence of this correlation would suggest a trans relationship. libretexts.org

In cases where this compound is part of a complex mixture, advanced NMR techniques can be employed for its characterization. For example, Diffusion Ordered Spectroscopy (DOSY) can separate the signals of different components based on their diffusion coefficients, which correlate with molecular size. This would allow the NMR signals of this compound to be isolated from those of other molecules in the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula, and offering insights into its structure.

HRMS measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For this compound, the molecular formula is C₇H₁₄O₂. HRMS would be used to confirm this exact formula by measuring the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and comparing it to the calculated theoretical mass. nih.gov

Molecular Formula and Exact Mass

Molecular Formula Calculated Exact Mass [M]

This high-resolution measurement is critical for distinguishing C₇H₁₄O₂ from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern of this compound is dictated by the presence of the alcohol and cyclic ether functionalities. uga.edulibretexts.orglibretexts.org

Common fragmentation pathways for cyclic ethers and alcohols include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage initiated by the hydroxyl group. libretexts.orgnih.gov Predicted fragmentation patterns for this compound would involve:

Loss of the hydroxymethyl radical: Cleavage of the C2-C8 bond would result in the loss of a ·CH₂OH radical (31 Da), leading to a stable oxonium ion.

Loss of the methyl radical: α-cleavage at the C6 position could lead to the loss of a ·CH₃ radical (15 Da).

Ring-opening fragmentation: Cleavage of the C-O bond within the ring followed by subsequent fragmentations can lead to a variety of smaller ions.

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. libretexts.org

Predicted MS/MS Fragments for this compound

m/z Proposed Fragment Neutral Loss
115 [M - CH₃]⁺ ·CH₃ (15 Da)
112 [M - H₂O]⁺· H₂O (18 Da)
99 [M - CH₂OH]⁺ ·CH₂OH (31 Da)

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure derived from NMR data.

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures, offering both separation of components and their subsequent identification based on mass-to-charge ratio. rsc.org When analyzing a sample potentially containing this compound, LC-MS allows for its separation from impurities, starting materials, or other reaction byproducts. nih.gov

The process begins with the introduction of the sample into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase column (e.g., C18), where compounds are separated based on their polarity. A mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is passed through the column. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a wide range of polarities. rsc.org

As each separated component elutes from the LC column, it is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which allows the molecule to be ionized without significant fragmentation. This process generates a protonated molecule [M+H]⁺ or other adducts, whose mass-to-charge ratio (m/z) is then measured by the mass analyzer. This provides the molecular weight of the eluting compound, confirming the presence of this compound. Further fragmentation in tandem MS (MS/MS) can be used to obtain structural information for confirmation. nih.gov

ParameterTypical ConditionPurpose
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAqueous component for polar analyte elution; acid aids in protonation for MS.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic component for non-polar analyte elution. nih.gov
Elution Mode GradientEfficient separation of components with varying polarities.
Flow Rate 0.2 - 0.5 mL/minOptimal for analytical columns to ensure good separation and ionization efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecules [M+H]⁺ with minimal fragmentation.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion TrapSeparates and detects ions based on their mass-to-charge ratio.

Chiroptical Methods for Stereochemical Analysis

This compound possesses two stereocenters (at the C2 and C6 positions), making it a chiral molecule. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of such compounds. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org

ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength. A plot of this differential absorption versus wavelength is known as a CD spectrum. The characteristic peaks in ORD and CD spectra, known as Cotton effects, occur in the vicinity of the absorption bands of a chromophore. chempap.org

As established, this compound lacks a suitable chromophore for analysis in the accessible UV-Vis range. To overcome this, the molecule can be chemically modified by attaching a chromophoric group, a technique known as derivatization. For instance, the primary alcohol can be esterified with p-nitrobenzoyl chloride to introduce a strongly absorbing benzoyl chromophore. The resulting derivative will exhibit a distinct Cotton effect in its ORD and CD spectra, the sign of which can be correlated to the absolute configuration at the adjacent stereocenter using established empirical rules (e.g., the benzoate (B1203000) sector rule) or by comparison with computationally predicted spectra.

Computational Chemistry in Structural Elucidation

Computational chemistry provides a powerful theoretical framework that complements experimental data for definitive structural elucidation. Using methods like Density Functional Theory (DFT), it is possible to model the properties of molecules with high accuracy. wu.ac.thresearchgate.net

For this compound, computational methods can be employed in several ways. First, the geometries of all possible stereoisomers and their low-energy conformers can be optimized to determine their relative stabilities. Second, spectroscopic data can be predicted for each stable conformer. For example, IR vibrational frequencies can be calculated and compared with the experimental IR spectrum to confirm functional group assignments and provide confidence in the structural model. thaiscience.info

Most importantly, chiroptical properties can be predicted. Time-dependent DFT (TD-DFT) calculations can simulate the CD and ORD spectra for a specific enantiomer (e.g., the (2R, 6R) isomer). By comparing the sign and shape of the computationally predicted spectrum with the experimental spectrum of the derivatized compound, the absolute configuration of the molecule can be assigned with a high degree of confidence. vt.edu This synergy between experimental measurement and theoretical calculation is a cornerstone of modern structural chemistry. iiit.ac.in

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other spectroscopic properties. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms and predicting its infrared (IR) and Raman spectra.

Geometry Optimization: The foundational step in the computational analysis of this compound is geometry optimization. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The tetrahydropyran (oxane) ring typically adopts a chair conformation to minimize steric and torsional strain. For a 2,6-disubstituted oxane, several stereoisomers are possible (cis/trans) and, for each, the substituents can be in either axial or equatorial positions.

Spectroscopic Prediction: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the vibrational modes that are active in IR and Raman spectroscopy. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands to specific molecular motions (e.g., C-H stretching, C-O bending) can be achieved. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. DFT calculations provide a systematic way to understand the origin of each observed peak. nih.gov

Computational Method Basis Set Purpose Typical Findings for Substituted Oxanes
DFT (B3LYP)6-31G(d,p)Geometry OptimizationThe chair conformation is the most stable. Bulky substituents favor equatorial positions.
DFT (B3LYP)6-311++G(d,p)Frequency CalculationProvides theoretical IR and Raman spectra for assignment of experimental bands. nih.gov
MP2aug-cc-pVDZHigh-Accuracy EnergyRefines the relative energies of different conformers. researchgate.net

This table is interactive. Users can sort and filter the data.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to understand intermolecular interactions.

The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are associated with lone pairs of electrons on electronegative atoms. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would show the most negative potential located around the oxygen atoms of the ether linkage and the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These sites would be the primary targets for electrophiles, such as protons in acidic conditions. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to attack by nucleophiles or acting as a hydrogen bond donor. The rest of the molecule, consisting of the carbon backbone and its associated hydrogen atoms, would be expected to have a relatively neutral potential.

Region on MEP Surface Color Code Electrostatic Potential Predicted Reactivity of this compound
Oxygen of the oxane ringRedNegativeSite for electrophilic attack; hydrogen bond acceptor.
Oxygen of the hydroxyl groupRedNegativeSite for electrophilic attack; hydrogen bond acceptor.
Hydrogen of the hydroxyl groupBluePositiveSite for nucleophilic attack; hydrogen bond donor.
Carbon and Hydrogen frameworkGreenNeutralLess reactive compared to the heteroatoms.

This table is interactive. Users can sort and filter the data.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Electronic Structure

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate electrons and is therefore more nucleophilic. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A molecule with a low-energy LUMO is more willing to accept electrons and is thus more electrophilic.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.

For this compound, a saturated aliphatic ether and alcohol, a relatively large HOMO-LUMO gap is expected, characteristic of a kinetically stable molecule. The HOMO is likely to be localized on the oxygen atoms, reflecting their non-bonding lone pair electrons, which are the most available for donation. The LUMO would likely be distributed over the C-O antibonding orbitals. This analysis helps in understanding the electronic transitions and the nature of chemical reactions the molecule might undergo. scirp.org

Orbital Description Energy Level (Illustrative) Implication for this compound
HOMOHighest Occupied Molecular Orbital- 7.5 eVElectron-donating capability, localized on oxygen lone pairs.
LUMOLowest Unoccupied Molecular Orbital+ 2.0 eVElectron-accepting capability, associated with antibonding orbitals.
HOMO-LUMO GapEnergy difference between HOMO and LUMO9.5 eVIndicates high kinetic stability and low reactivity.

This table is interactive and contains illustrative energy values typical for this class of compound. Users can sort and filter the data.

Biological Activity and Mechanistic Insights of 6 Methyloxan 2 Yl Methanol and Its Analogs Non Clinical Focus

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of tetrahydropyran (B127337) derivatives is an area of active investigation. The core structure is viewed as a scaffold for the development of novel antioxidant agents. The mechanism of action is often attributed to the ability of these compounds to donate hydrogen atoms or electrons to neutralize free radicals.

One study focused on the synthesis of 4H-pyran derivatives and evaluated their antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays. The findings revealed that certain synthesized pyran derivatives exhibited significant radical trapping and reducing activities when compared to synthetic antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) and butylated hydroxytoluene (BHT). This suggests that the pyran ring system can serve as a foundational structure for compounds with potent antioxidant capabilities.

In many studies of plant extracts, the antioxidant activity is often linked to their phenolic content. Methanolic extracts of various plants have demonstrated significant free radical scavenging activity in DPPH assays. nih.govbiotech-asia.org The molecular mechanism for this is frequently attributed to the presence of polyphenolic compounds which can readily donate a hydrogen atom to stabilize free radicals. nih.gov While not directly studying (6-Methyloxan-2-yl)methanol (B6166790), this body of research supports the general potential of oxygen-containing heterocyclic compounds and their derivatives to act as antioxidants.

Table 1: Antioxidant Activity of Selected Tetrahydropyran Analogs and Related Compounds No direct data is available for this compound. The table below is representative of findings for the broader class of pyran derivatives.

Compound ClassAssayKey FindingsReference
4H-pyran derivativesDPPH radical scavenging, FRAPShowed excellent radical trapping and good reducing activity relative to standards (BHT and TBHQ).

Antimicrobial Activities and Cellular Target Interactions (in vitro, in vivo non-human)

The tetrahydropyran and related tetrahydropyrimidine (B8763341) cores have been identified as privileged structures in the development of new antimicrobial agents. Research has demonstrated that derivatives of these scaffolds can exhibit activity against a range of microbial pathogens.

A study on new N-formyl tetrahydropyrimidine derivatives showed that their antimicrobial activity is highly dependent on the nature of substituents on the core ring structure. Certain derivatives displayed significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Aspergillus niger. google.com The presence of specific chemical groups on the benzene (B151609) ring attached to the pyrimidine (B1678525) nucleus, such as -F, -OCH3, -Cl, and -NO2, was found to enhance their antimicrobial efficacy. google.com

Furthermore, tetrahydropyran-based inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) have been developed and shown to possess potent antibacterial activity against Gram-positive pathogens. nih.gov Notably, these compounds did not exhibit target-mediated cross-resistance with fluoroquinolones, a widely used class of antibiotics. nih.gov Optimization of this class of molecules has led to the identification of compounds with excellent activity against clinically relevant resistant isolates, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some dibasic tetrahydropyran-based compounds have demonstrated a broader spectrum of activity, inhibiting both DNA gyrase and topoisomerase IV and showing efficacy against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com

Table 2: Antimicrobial Activity of Tetrahydropyran and Tetrahydropyrimidine Analogs No direct data is available for this compound. The table below summarizes findings for related heterocyclic compounds.

Compound ClassTarget OrganismsMechanism of Action (if known)Reference
N-formyl tetrahydropyrimidine derivativesGram-positive and Gram-negative bacteria, Aspergillus nigerNot specified google.com
Tetrahydropyran-based inhibitorsGram-positive pathogens (including resistant isolates)Inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) nih.gov
Dibasic tetrahydropyran-based compoundsGram-positive and Gram-negative pathogensInhibition of DNA gyrase and topoisomerase IV mdpi.com

Anti-inflammatory Pathways and Molecular Modulation

A close structural analog of this compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), has been investigated for its analgesic and anti-inflammatory properties. waocp.org In non-human in vivo models, this compound demonstrated an antinociceptive effect that appears to involve the opioid system. waocp.org Furthermore, it exhibited anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. waocp.org Specifically, LS20 was shown to decrease the production of TNF-α and IL-6 in cell-based assays. waocp.org

Another study on a new methoxytetrahydropyran derivative identified it as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), two key enzymes in the inflammatory cascade. Dual inhibition is considered a promising strategy for the development of anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The broader context of plant-derived compounds in anti-inflammatory research highlights the modulation of key signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK), which are central to the inflammatory response. phcogj.com While not directly demonstrated for this compound, these are plausible mechanisms through which its analogs may exert anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Tetrahydropyran Analogs No direct data is available for this compound. The table presents findings for structurally similar compounds.

Analog CompoundKey Anti-inflammatory EffectMolecular Target/PathwayReference
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Antinociceptive and anti-inflammatoryOpioid system, inhibition of TNF-α and IL-6 production waocp.org
Methoxytetrahydropyran derivativeAnti-inflammatoryDual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO)

Antitumor Activity at the Cellular and Biochemical Level (in vitro, in vivo non-human)

For instance, a study on the methanol extract of Ruta chalepensis demonstrated cytotoxic activity against human hepatocellular carcinoma (HEP-G2) cells with a high selectivity index, indicating it was more toxic to cancer cells than to non-tumorigenic Vero cells. nih.gov The mechanisms underlying the antitumor effects of plant extracts are often complex and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell migration. researchgate.net While this does not provide specific data for this compound, it underscores the potential for novel compounds, including those with a tetrahydropyran scaffold, to be investigated for anticancer properties.

Table 4: Representative Cytotoxic Effects of Methanol Extracts (for contextual understanding) No direct data is available for this compound. The table below illustrates typical findings in the field of natural product cytotoxicity.

Extract SourceCell LineKey FindingReference
Ruta chalepensis (methanol extract)HEP-G2 (human hepatocellular carcinoma)Potent cytotoxic activity with high selectivity over normal cells. nih.gov
Solanum betaceum seed (methanol extract)Ca9-22 (gingival carcinoma)Induced apoptosis and inhibited cell proliferation and migration. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The tetrahydropyran ring is a structural motif found in various compounds that exhibit enzyme inhibitory activity. For example, a highly functionalized tetrahydropyran derivative has been synthesized and identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). phcog.com DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

As mentioned in the anti-inflammatory section, a methoxytetrahydropyran derivative has been shown to be a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). This demonstrates that the tetrahydropyran scaffold can be tailored to interact with the active sites of specific enzymes involved in disease processes.

Furthermore, tetrahydropyran-based molecules have been developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. nih.govmdpi.com This highlights the versatility of the tetrahydropyran structure in targeting a diverse range of enzymes.

Table 5: Enzyme Inhibition by Tetrahydropyran Derivatives No direct data is available for this compound. The table showcases the enzyme inhibitory potential of the broader compound class.

Compound Class/DerivativeTarget Enzyme(s)Therapeutic AreaReference
Functionalized tetrahydropyranDipeptidyl peptidase-4 (DPP-4)Diabetes phcog.com
MethoxytetrahydropyranCyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO)Inflammation
Tetrahydropyran-based inhibitorsBacterial DNA gyrase and topoisomerase IVInfectious Diseases nih.govmdpi.com

Biological Transport Mechanisms (e.g., Ionophoric Properties)

There is currently no specific information available in the reviewed scientific literature regarding the biological transport mechanisms, such as ionophoric properties, of this compound or its close analogs.

Role in Chemical Ecology and Natural Interactions

Natural products containing the this compound structural unit are often involved in the intricate chemical communication and warfare that occurs in their native environments. These compounds can serve as signaling molecules, deterrents, or toxins in interactions between different organisms.

In marine ecosystems, for example, many polyketides produced by microorganisms are thought to play a defensive role. Organisms that are soft-bodied and sessile, such as sponges and some tunicates, often harbor symbiotic bacteria that produce a diverse array of bioactive compounds. These molecules can deter predators, prevent fouling by other organisms, or inhibit the growth of competing microbes. The specific chemical features of these molecules, including the presence of tetrahydropyran rings, are critical to their ecological function.

Some polyether toxins produced by marine dinoflagellates, which can contain multiple tetrahydropyran rings, are potent neurotoxins. These compounds are responsible for harmful algal blooms (red tides) and can accumulate in the food chain, leading to fish kills and poisoning in marine animals and humans. The ecological role of these toxins is thought to be a combination of defense against grazing zooplankton and allelopathy (the chemical inhibition of other algae). nih.gov

While a specific pheromonal role for a simple this compound has not been definitively established, structurally related compounds are known to function as semiochemicals. The precise stereochemistry and functionalization of the oxane ring are often key to the specificity of these chemical signals, ensuring that they are recognized only by the intended recipient organism.

Methodological Advances in Analysis and Characterization of 6 Methyloxan 2 Yl Methanol

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of (6-Methyloxan-2-yl)methanol-containing compounds from complex reaction mixtures or natural extracts. The choice between analytical and preparative scales depends on the desired quantity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and quantification of compounds featuring the This compound (B6166790) framework. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. The optimization of HPLC methods involves adjusting parameters such as the column, mobile phase composition, pH, flow rate, and detector wavelength to achieve optimal separation and sensitivity. rgmcet.edu.injfda-online.com

Detailed research findings have demonstrated the successful application of various HPLC conditions for separating complex molecules that include this moiety. For instance, one validated method used an Agilent C18 column with a mobile phase of sodium acetate (B1210297) buffer (pH 3) and methanol (B129727) in a 30:70 v/v ratio, achieving a flow rate of 1.0 mL/min. rgmcet.edu.in Another study utilized a Thermo Hypersil BDS C18 column with a mobile phase consisting of orthophosphoric acid (pH 2.4) and methanol (40:60 v/v) at a flow rate of 0.8 mL/min, with detection at 269 nm. ijpcbs.com The versatility of HPLC is further shown by methods employing gradient elution, such as a program using acetonitrile (B52724) and an aqueous ethyl acetate solution, to resolve multiple components in a sample. tandfonline.com The validation of these methods confirms their accuracy, precision, and sensitivity, making them reliable for quantitative analysis. ijpcbs.comresearchgate.net

Table 1: Examples of RP-HPLC Conditions for Analysis of this compound-containing Compounds

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Agilent C18 (4.6 x 250mm, 5µm)Sodium Acetate Buffer (pH 3) : Methanol (30:70)1.0Not Specified rgmcet.edu.in
Thermo Hypersil BDS C18 (150mm x 4.6mm, 5µ)Orthophosphoric Acid (pH 2.4) : Methanol (40:60)0.8269 ijpcbs.com
Chromolith RP-1810 mM Acetate Buffer (pH 4.1) in Methanol : Water (50:50)Not Specified356 jfda-online.com
Not SpecifiedAcetonitrile (A) and 0.3% Ethyl Acetate in Water (B) (Gradient)0.2270 tandfonline.com

For the isolation of larger quantities of this compound and its derivatives, flash chromatography and preparative chromatography are indispensable. biotage.comevotec.com Flash chromatography serves as a rapid, medium-resolution technique for the initial purification and fractionation of crude mixtures, often following an initial extraction step. biotage.com Normal-phase flash chromatography, using a polar adsorbent like silica (B1680970) gel, is common. Elution is typically performed with a non-polar solvent system, such as a hexane/ethyl acetate or chloroform/methanol gradient, where polarity is increased to desorb and elute compounds of interest. biotage.com

Following initial cleanup by flash chromatography, preparative HPLC is often used for high-resolution purification to yield the target compound with high purity (>98%). evotec.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. biotage.com Mass-directed preparative chromatography can further enhance efficiency by selectively collecting fractions based on the mass-to-charge ratio of the target molecule. evotec.com These methods are scalable from milligrams to kilograms, making them suitable for both laboratory research and industrial applications. evotec.com

Table 2: Comparison of Flash and Preparative Chromatography Applications

TechniquePrimary PurposeTypical Stationary PhaseTypical Solvent SystemScaleReference
Flash ChromatographyCrude fractionation, initial purificationSilica GelChloroform/Methanol or Dichloromethane/Methanol gradientGrams
Preparative HPLCHigh-resolution purification, isolation of final productReversed-Phase (C18, ODS)Methanol/Water or Acetonitrile/Water gradientMilligrams to Kilograms evotec.com

Extraction and Purification Methodologies

The successful isolation of this compound derivatives begins with an efficient extraction from the source matrix, followed by a systematic purification strategy.

The choice of solvent is a critical parameter in maximizing the yield and purity of the target compound during extraction. Solvents such as ethyl acetate, ethanol (B145695), methanol, and n-butanol are frequently used. google.com Optimization studies focus on identifying the ideal solvent and conditions, including temperature, solvent-to-solid ratio, and extraction time. tandfonline.comresearchgate.net For instance, in the extraction of related compounds, 100% ethanol was found to yield a higher content of the target analyte compared to aqueous ethanol solutions or hot water. researchgate.net

Systematic approaches, such as using an orthogonal array experimental design, have been employed to determine the optimal conditions for extraction. tandfonline.com One such study identified that ethanol concentration had the most significant impact on yield, followed by the solid/liquid ratio, temperature, and time. tandfonline.com The optimized conditions were found to be 50% ethanol at a 1:40 solid-to-liquid ratio, extracted at 70°C for two hours. tandfonline.com It is also noted that high-temperature extraction with certain solvents like methanol can potentially cause hydrolysis or degradation of glycosidic compounds, making optimization essential for obtaining reliable and accurate results. d-nb.info

Isolating a single compound from a complex natural extract or a fermentation broth requires a multi-step purification strategy that combines several separation techniques. These purification trains are designed to remove impurities with different physicochemical properties at each stage.

A typical advanced strategy may begin with solvent-solvent partitioning to separate compounds based on their polarity. google.com This is often followed by a series of chromatographic steps. For example, a crude extract might first be subjected to flash chromatography on silica gel for initial fractionation. Selected fractions can then be passed through a size-exclusion column (e.g., Sephadex LH-20) to separate molecules based on size. Further purification is then achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 or octadecyl silica (ODS) column. In some cases, a final polishing step, such as preparative thin-layer chromatography (PTLC), is used to achieve the highest possible purity. The use of macroporous adsorption resins is another effective strategy for the initial cleanup of extracts, particularly for removing non-target compounds like phenolics before subsequent chromatographic steps.

Table 3: Example of a Multi-Step Purification Strategy

Purification StepTechniquePurposeReference
1Macroporous Adsorption ResinInitial cleanup, removal of non-saponin contaminants
2Silica Gel Flash ChromatographyFractionation based on polarity
3Sephadex LH-20 or ODS ChromatographySeparation by size or finer separation by polarity
4Preparative RP-HPLCHigh-resolution purification to yield final compound
5Preparative TLC (PTLC)Final polishing for highest purity

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of tetrahydropyran (B127337) rings are established, the development of novel and more efficient synthetic routes to access (6-Methyloxan-2-yl)methanol (B6166790) and its analogs remains a critical area of research. Future efforts will likely focus on catalytic and enantioselective methods to afford specific stereoisomers, which are often crucial for biological activity.

Contemporary strategies for synthesizing tetrahydropyran derivatives include hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular hydroalkoxylation. organic-chemistry.org For instance, a one-step process for preparing tetrahydropyran-2-methanol has been described, which involves heating tetrahydrofuran with carbon monoxide and hydrogen under pressure in the presence of a cobalt-containing hydrogenation catalyst. google.com

Future research could explore the use of novel catalysts, such as those based on earth-abundant metals, to improve the sustainability and cost-effectiveness of these syntheses. chemistryviews.orgmdpi.com Furthermore, the development of one-pot or tandem reactions that allow for the rapid assembly of complex derivatives from simple starting materials will be highly valuable. nih.gov Asymmetric organocatalysis is another promising area for the enantioselective synthesis of tetrahydropyran derivatives. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Hydrogenation Potentially high yielding and scalable.May require harsh conditions (high pressure and temperature).
Hetero-Diels-Alder Reaction Good control over stereochemistry.May require specific dienes and dienophiles.
Prins Cyclization Can generate highly substituted tetrahydropyrans.Can be prone to side reactions.
Asymmetric Organocatalysis Enables enantioselective synthesis without metals.Catalyst loading and efficiency can be a concern.

Exploration of Structure-Function Relationships for Enhanced Bioactivity

A systematic exploration of the structure-function relationships (SAR) of this compound derivatives is crucial for designing new compounds with enhanced biological activity. This involves synthesizing a library of analogs with modifications at various positions of the tetrahydropyran ring and the methanol (B129727) moiety and evaluating their biological effects. researchgate.netmdpi.comdundee.ac.uk

Key modifications could include:

Varying the substituent at the 6-position: Introducing different alkyl or aryl groups can influence lipophilicity and steric interactions with biological targets.

Modifying the methanol group: Esterification, etherification, or replacement with other functional groups can alter polarity and hydrogen bonding capacity.

Studies on other tetrahydropyran-containing compounds have shown that such modifications can significantly impact bioactivity. For example, in a series of 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives, the position of substituents on the benzyl (B1604629) ring was found to influence their cytokinin activity. nih.govresearchgate.net The tetrahydropyran moiety itself is considered a highly bioactive scaffold, and its inclusion can improve properties like cytotoxicity and anti-inflammatory activity. researchgate.net

Integration with Advanced Computational and Machine Learning Approaches for Prediction and Design

Advanced computational and machine learning (ML) approaches are set to revolutionize the discovery and design of novel this compound derivatives. stanford.edunih.govacs.orgtandfonline.commdpi.com These in silico methods can predict the biological activity of virtual compounds, prioritize synthetic targets, and help elucidate structure-activity relationships.

Predictive Modeling: Machine learning models, such as deep neural networks and random forests, can be trained on existing datasets of bioactive molecules to predict the activity of new this compound analogs against various biological targets. stanford.edunih.gov These models can learn complex relationships between molecular structure and biological function, accelerating the identification of promising lead compounds. frontiersin.org

Target Prediction: In silico tools can also be used to predict the potential biological targets of this compound and its derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net By comparing the structural and electronic features of the compound to those of known ligands for various proteins, it is possible to generate hypotheses about its mechanism of action.

Table 2: Application of Computational and ML Approaches in Drug Discovery

ApproachApplicationPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular descriptors.Guide the design of more potent analogs. mdpi.com
Molecular Docking Predict the binding mode of a ligand to a protein target.Elucidate the molecular basis of activity and guide lead optimization.
Machine Learning Classify compounds as active or inactive; predict bioactivity.Accelerate the screening of virtual libraries and identify novel hits. nih.govtandfonline.com
Pharmacophore Modeling Identify the essential 3D features for biological activity.Design novel scaffolds with improved properties.

Discovery of New Biological Targets and Mechanisms of Action

A significant area for future research is the identification of novel biological targets for this compound and the elucidation of its mechanisms of action. While the tetrahydropyran motif is present in numerous bioactive compounds, the specific targets for many of these are not fully understood. nih.govnih.govpharmablock.com

Phenotypic screening, where the effect of a compound is observed in a cell-based or whole-organism assay, can be a powerful tool for identifying novel biological activities without prior knowledge of the target. mdpi.com Once a biological effect is observed, target deconvolution techniques, such as affinity chromatography and proteomics, can be employed to identify the protein(s) that the compound interacts with.

Understanding the mechanism of action at a molecular level is crucial for the rational design of second-generation compounds with improved efficacy and reduced side effects. This will involve a combination of biochemical, biophysical, and cell biology techniques.

Application in Specialized Chemical Synthesis

Beyond its potential in medicinal chemistry, this compound can serve as a valuable chiral building block in specialized chemical synthesis. mdpi.commdpi.com The stereocenters within the tetrahydropyran ring can be used to control the stereochemistry of subsequent reactions, making it a useful synthon for the asymmetric synthesis of complex molecules. rsc.orgnih.govnih.govuva.esorganic-chemistry.org

For example, enantiomerically pure forms of substituted tetrahydropyran-2-methanols could be used in the synthesis of natural products, agrochemicals, and materials with specific stereochemical requirements. The development of efficient methods to access different stereoisomers of this compound will be key to unlocking its full potential in this area. The use of bio-based solvents in asymmetric catalysis involving such building blocks is also an area of growing interest. mdpi.com

Q & A

Q. Q: What are the standard synthetic routes for (6-Methyloxan-2-yl)methanol, and what key reaction conditions influence yield?

A: The compound can be synthesized via condensation reactions between thiophene derivatives and phenolic precursors, followed by reduction steps. Key factors include:

  • Reagent selection : Use acids (e.g., H₂SO₄) or bases (e.g., NaOH) to optimize reaction rates .
  • Reduction agents : DIBAL-H is effective for selective reduction of intermediates, requiring strict temperature control (-70°C to prevent side reactions) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .

Advanced Synthesis

Q. Q: How can researchers optimize the synthesis to address low yields or byproduct formation?

A: Advanced optimization strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating promotes thermodynamic stability .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for regioselective functionalization.
  • Byproduct analysis : Use HPLC with UV detection (λ = 254 nm) and ¹H NMR to identify impurities. Adjust stoichiometry to suppress competing pathways .

Structural Analysis (Basic)

Q. Q: What spectroscopic methods are essential for characterizing this compound?

A: Core techniques include:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and hydroxymethyl (δ 4.5–4.8 ppm) protons. Compare with PubChem data for validation .
  • IR spectroscopy : Identify O-H stretches (3200–3600 cm⁻¹) and C-O-C vibrations (1050–1250 cm⁻¹) .

Structural Analysis (Advanced)

Q. Q: How can X-ray crystallography resolve ambiguous structural features?

A: Advanced steps involve:

  • Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.
  • SHELX refinement : Apply SHELXL for structure solution, focusing on resolving chiral centers via Flack parameter analysis. Typical R-factors < 5% indicate high precision .

Toxicity Assessment (Basic)

Q. Q: What safety precautions are necessary when handling this compound?

A: Follow GHS Category 4 guidelines:

  • PPE : Wear nitrile gloves, lab coats, and FFP2 masks to prevent skin/eye contact and inhalation .
  • Waste disposal : Segregate organic waste and consult Tox Info Suisse (emergency: +41 44 251 51 51) for disposal protocols .

Toxicity Assessment (Advanced)

Q. Q: What in vitro models assess chronic toxicity?

A: Use:

  • Neutral red assay : Measure lysosomal damage in human fibroblasts (IC₅₀ = 88 mmol/L after 60 hours) .
  • MTT assay : Validate mitochondrial dysfunction in lung epithelial cells (LD₅₀ = 17.8 g/L over 24 hours) .

Applications in Drug Development

Q. Q: How is this compound utilized as a pharmaceutical intermediate?

A: Applications include:

  • Chiral building block : Synthesize β-lactam antibiotics via stereoselective coupling .
  • Enzyme inhibition studies : Probe cytochrome P450 interactions using SPR (KD = 10–100 µM) .

Data Contradictions

Q. Q: How should discrepancies in experimental data be resolved?

A: Apply triangulation:

  • Cross-validation : Compare NMR, HPLC, and X-ray data to confirm structural assignments.
  • Statistical analysis : Use Bland-Altman plots to assess measurement bias in replicate experiments .

Physicochemical Properties

Q. Q: What advanced techniques determine thermal stability and solubility?

A:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
  • Shake-flask method : Measure solubility in PBS (pH 7.4) at 25°C (reported logP = 2.5) .

Biological Activity Profiling

Q. Q: What methodologies study interactions with biological macromolecules?

A:

  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) to proteins like albumin.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH = -50 kJ/mol) for ligand-receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.